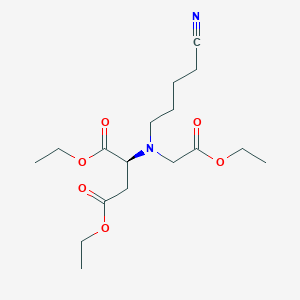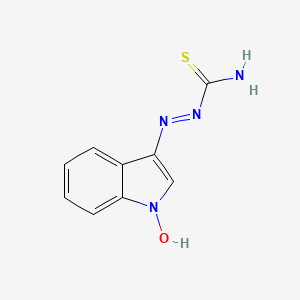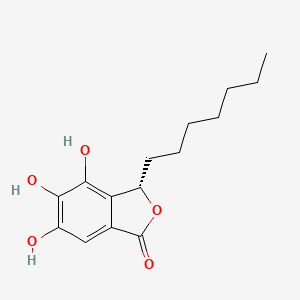
Dihydroxy(oxo)phosphanium;urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxy(oxo)phosphanium;urea is a compound with the chemical formula ( \text{H}_2\text{PO}_2\text{NH}_2\text{CONH}_2 ).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(oxo)phosphanium;urea typically involves the reaction of phosphoric acid derivatives with urea. One common method is the reaction of phosphoric acid with urea under controlled conditions to form the desired compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroxy(oxo)phosphanium;urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Dihydroxy(oxo)phosphanium;urea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dihydroxy(oxo)phosphanium;urea involves its interaction with specific molecular targets and pathways. It can act as a hydrogen bond acceptor, forming stable complexes with various molecules. This property is utilized in its applications in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dihydroxy(oxo)phosphanium;urea include:
Phosphoric acid derivatives: Compounds like phosphoric acid and its esters.
Urea derivatives: Compounds like N-substituted ureas and thioureas.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both phosphoric acid and urea. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with various molecules, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
807334-29-8 |
|---|---|
Molekularformel |
CH6N2O4P+ |
Molekulargewicht |
141.04 g/mol |
IUPAC-Name |
dihydroxy(oxo)phosphanium;urea |
InChI |
InChI=1S/CH4N2O.HO3P/c2-1(3)4;1-4(2)3/h(H4,2,3,4);(H-,1,2,3)/p+1 |
InChI-Schlüssel |
YPHLVXYYTAKMCV-UHFFFAOYSA-O |
Kanonische SMILES |
C(=O)(N)N.O[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene](/img/structure/B12534901.png)




![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12534944.png)
![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)

